[(2-Chlorophenyl)methyl](hydroxy)oxophosphanium
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Overview
Description
(2-Chlorophenyl)methyloxophosphanium is an organophosphorus compound characterized by the presence of a chlorophenyl group attached to a phosphonium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyloxophosphanium typically involves the reaction of 2-chlorobenzyl chloride with a suitable phosphine reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and toluene. The reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of (2-Chlorophenyl)methyloxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition. Purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyloxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyloxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is mediated through the phosphonium center, which acts as an electrophilic site for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
[(2-Chlorophenyl)methyl]phosphine oxide: Similar structure but with an oxidized phosphine center.
[(2-Chlorophenyl)methyl]phosphine: Lacks the hydroxy group, resulting in different reactivity.
[(2-Chlorophenyl)methyl]phosphonium chloride: Contains a chloride counterion instead of a hydroxy group.
Uniqueness
(2-Chlorophenyl)methyloxophosphanium is unique due to the presence of both a hydroxy group and a phosphonium center, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
61820-29-9 |
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Molecular Formula |
C7H7ClO2P+ |
Molecular Weight |
189.55 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H6ClO2P/c8-7-4-2-1-3-6(7)5-11(9)10/h1-4H,5H2/p+1 |
InChI Key |
IQTCYOMUQGOIEW-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)C[P+](=O)O)Cl |
Origin of Product |
United States |
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